![molecular formula C11H8Cl2N2O2 B11848991 Ethyl 2,3-dichloroquinoxaline-5-carboxylate](/img/structure/B11848991.png)
Ethyl 2,3-dichloroquinoxaline-5-carboxylate
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Overview
Description
Ethyl 2,3-dichloroquinoxaline-5-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dichloroquinoxaline-5-carboxylate typically involves the reaction of 2,3-dichloroquinoxaline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dichloroquinoxaline-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the quinoxaline ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding dihydroquinoxaline derivative using reducing agents like sodium borohydride.
Oxidation: Oxidative reactions can convert the compound into quinoxaline-5-carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions, typically in anhydrous solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, often in aqueous or mixed solvent systems.
Major Products Formed
Nucleophilic substitution: Substituted quinoxaline derivatives with various functional groups.
Reduction: Dihydroquinoxaline derivatives.
Oxidation: Quinoxaline-5-carboxylic acid and other oxidized products.
Scientific Research Applications
Pharmacological Applications
Ethyl 2,3-dichloroquinoxaline-5-carboxylate has garnered attention due to its potential therapeutic properties. It serves as an important precursor in the synthesis of various biologically active compounds.
Antitumor Activity
Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antitumor properties. These compounds can be modified to enhance their efficacy against different cancer cell lines. For instance, studies have shown that introducing specific substituents at the 2 or 3 positions can yield compounds with improved activity against tumor cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It is believed that the dichloro substitution pattern contributes to the modulation of inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Neuroprotective Properties
Recent studies have explored the neuroprotective potential of quinoxaline derivatives. This compound has been shown to exhibit protective effects in models of neurodegenerative diseases, suggesting its utility in treating conditions such as Alzheimer's and Parkinson's disease .
Synthetic Applications
This compound is not only valuable for its biological properties but also as a versatile building block in organic synthesis.
Synthesis of Quinoxaline Derivatives
The compound serves as a key intermediate in synthesizing various quinoxaline derivatives. Its ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of diverse functional groups, enhancing the structural diversity of synthesized compounds .
Cross-Coupling Reactions
This compound has been utilized in cross-coupling reactions, which are pivotal in constructing complex organic molecules. These reactions enable the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .
Case Study: Antitumor Activity Assessment
A study evaluated the antitumor activity of this compound derivatives against various cancer cell lines. The results demonstrated that certain modifications to the compound significantly enhanced its cytotoxicity, indicating promising avenues for further development .
Case Study: Neuroprotective Mechanisms
In exploring neuroprotective mechanisms, researchers found that this compound could inhibit specific pathways involved in neuronal cell death. This finding supports its potential application in treating neurodegenerative diseases and warrants further investigation into its mechanisms of action .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 2,3-dichloroquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets to modulate biological pathways. The presence of chlorine atoms and the quinoxaline ring structure contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Ethyl 2,3-dichloroquinoxaline-5-carboxylate can be compared with other quinoxaline derivatives, such as:
2,3-dichloroquinoxaline: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl quinoxaline-5-carboxylate: Lacks the chlorine atoms, which may influence its chemical reactivity and biological activity.
2,3-dimethylquinoxaline-5-carboxylate: Contains methyl groups instead of chlorine atoms, leading to different steric and electronic properties.
The unique combination of chlorine atoms and the ethyl ester group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2,3-dichloroquinoxaline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including this compound, are characterized by their ability to interact with various biological targets. They have shown significant antimicrobial , antifungal , antiviral , and anticancer properties. The unique structural features of these compounds, particularly the presence of chlorine atoms and carboxylate groups, enhance their reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in drug metabolism, such as CYP1A2. This inhibition can alter the pharmacokinetics of co-administered drugs.
- Interaction with Biological Targets : this compound binds to various receptors and enzymes, influencing their activity. For instance, it has been shown to interact with the serotonin receptor (5-HT3A), which may contribute to its pharmacological effects .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that the presence of electron-withdrawing groups like chlorine at specific positions significantly enhances the compound's biological activity. For example, modifications in the quinoxaline structure can lead to varying degrees of anticancer potency against different cell lines:
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Doxorubicin | MCF-7 | 3.23 | |
This compound | HCT-116 | 1.9 | |
This compound | MCF-7 | 2.3 |
These findings indicate that subtle changes in molecular structure can lead to significant variations in biological activity.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro tests on cancer cell lines such as HCT116 and MCF-7 revealed IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Properties : Research has highlighted the compound's effectiveness against various microbial strains. The presence of both chlorine and carboxylate groups is crucial for enhancing its antimicrobial efficacy.
- Pharmacological Applications : this compound is being explored for its potential in developing new pharmaceuticals targeting diseases such as cancer and infectious diseases due to its ability to modulate enzyme activities and receptor interactions .
Properties
IUPAC Name |
ethyl 2,3-dichloroquinoxaline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-4-3-5-7-8(6)15-10(13)9(12)14-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRQNSWCIMNUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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